Cas no 2228621-46-1 (2,3-dibromo-5-(nitromethyl)furan)

2,3-dibromo-5-(nitromethyl)furan 化学的及び物理的性質
名前と識別子
-
- 2,3-dibromo-5-(nitromethyl)furan
- 2228621-46-1
- EN300-1921527
-
- インチ: 1S/C5H3Br2NO3/c6-4-1-3(2-8(9)10)11-5(4)7/h1H,2H2
- InChIKey: PSJJUDDPTRWNIL-UHFFFAOYSA-N
- SMILES: BrC1=C(OC(=C1)C[N+](=O)[O-])Br
計算された属性
- 精确分子量: 284.84592g/mol
- 同位素质量: 282.84797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59Ų
- XLogP3: 2.5
2,3-dibromo-5-(nitromethyl)furan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1921527-1g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1921527-10g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 10g |
$5528.0 | 2023-09-17 | ||
Enamine | EN300-1921527-0.05g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1921527-1.0g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1921527-0.25g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1921527-2.5g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1921527-0.5g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1921527-5.0g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 5g |
$3728.0 | 2023-05-31 | ||
Enamine | EN300-1921527-10.0g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-1921527-5g |
2,3-dibromo-5-(nitromethyl)furan |
2228621-46-1 | 5g |
$3728.0 | 2023-09-17 |
2,3-dibromo-5-(nitromethyl)furan 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2,3-dibromo-5-(nitromethyl)furanに関する追加情報
Introduction to 2,3-dibromo-5-(nitromethyl)furan (CAS No. 2228621-46-1)
2,3-dibromo-5-(nitromethyl)furan, identified by the Chemical Abstracts Service Number (CAS No.) 2228621-46-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic derivative features a unique structural framework that makes it a valuable intermediate in the development of novel chemical entities. The compound's molecular structure, comprising bromine substituents at the 2 and 3 positions of the furan ring and a nitromethyl group at the 5 position, endows it with distinct reactivity patterns that are highly useful in synthetic chemistry.
The utility of 2,3-dibromo-5-(nitromethyl)furan stems from its ability to participate in various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and functional group interconversions. These properties have positioned it as a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products or exhibit novel biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 2,3-dibromo-5-(nitromethyl)furan and its derivatives. The nitromethyl group, in particular, is known for its ability to serve as a versatile handle for further functionalization. This has led to investigations into its role in generating bioactive compounds with therapeutic implications. For instance, studies have demonstrated its application in the synthesis of kinase inhibitors and other small-molecule drugs that target specific disease pathways.
The brominated furan moiety further enhances the synthetic utility of this compound. The presence of bromine atoms allows for selective modifications through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These transformations have been instrumental in constructing biaryl systems and other complex architectures that are prevalent in modern drug discovery efforts. The ability to introduce diverse substituents at strategic positions within the molecule has made 2,3-dibromo-5-(nitromethyl)furan a preferred starting material for medicinal chemists seeking to develop innovative therapeutic agents.
Advances in computational chemistry have also contributed to a deeper understanding of the reactivity and mechanistic pathways involving 2,3-dibromo-5-(nitromethyl)furan. Molecular modeling studies have provided insights into how different functional groups interact within the molecular framework, guiding experimental design and optimizing synthetic routes. These computational approaches have complemented traditional wet-lab techniques, enabling more efficient and targeted drug development programs.
The role of 2,3-dibromo-5-(nitromethyl)furan in academic research has been further underscored by its incorporation into numerous publications and patents. Researchers have utilized this compound to explore new synthetic methodologies and to develop novel compounds with potential applications in various fields, including oncology and infectious diseases. The compound's versatility has made it a cornerstone in many research endeavors aimed at discovering next-generation therapeutics.
Looking ahead, the continued exploration of 2,3-dibromo-5-(nitromethyl)furan is expected to yield further breakthroughs in synthetic chemistry and drug discovery. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. The integration of cutting-edge technologies such as flow chemistry and automated synthesis may also enhance its accessibility for broader research communities.
In summary,2,3-dibromo-5-(nitromethyl)furan (CAS No. 2228621-46-1) represents a fascinating compound with significant potential in organic synthesis and pharmaceutical development. Its unique structural features and reactivity patterns make it an indispensable tool for researchers striving to innovate in drug discovery. As scientific knowledge progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicinal chemistry.
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